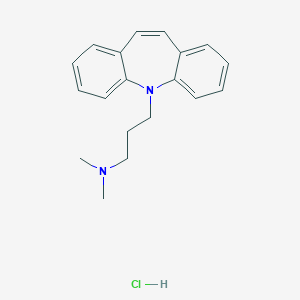

N,N-二甲基-5H-二苯并(b,f)氮杂卓-5-丙胺单盐酸盐

描述

Depramine, also known as balipramine and 10,11-dehydroimipramine, is a tricyclic antidepressant (TCA) which was never marketed . It is used to treat depression by increasing the amounts of certain natural substances in the brain that are needed for mental balance .

Molecular Structure Analysis

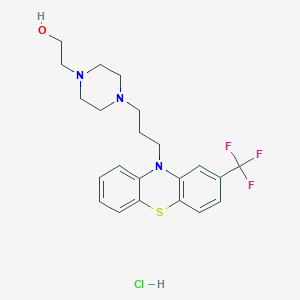

Depramine has a molecular formula of C19H22N2 . It contains a total of 45 bonds; 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis

Depramine has a molecular weight of 314.85 . It is a pharmaceutical primary standard .科学研究应用

N,N-二甲基-5H-二苯并(b,f)氮杂卓-5-丙胺单盐酸盐: ,也称为巴利普ramine 盐酸盐(杂质)或地昔帕明,是一种在科学研究中具有多种潜在应用的化合物。以下是一些根据现有信息得出的独特应用:

分析标准的参考物质

巴利普ramine 盐酸盐用作分析标准的认证参考物质,确保神经学研究化学品的准确可靠的数据分析 .

蛋白质组学研究

它用于蛋白质组学研究,涉及对蛋白质组及其功能的研究,特别是在理解疾病机制和发现治疗靶点方面 .

二苯并氮杂卓-哒嗪衍生物的合成

该化合物可被用作合成药理学上重要的二苯并氮杂卓-哒嗪衍生物的起始原料,这些衍生物具有潜在的治疗应用 .

氨基酚衍生物的制备

它是制备氨基酚衍生物的关键中间体,氨基酚衍生物在各种化学合成过程中很重要 .

三环类抗抑郁药研究

像丙咪嗪这样的相关化合物,它们具有相似的化学结构,是已知的三环类抗抑郁药。 这表明地昔帕明可以对其潜在的抗抑郁作用进行研究 .

药物质量控制

作用机制

Target of Action

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride, also known as Imipramine, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .

Mode of Action

Imipramine acts by inhibiting the serotonin and norepinephrine transporters . This inhibition prevents the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. The increased concentration of these neurotransmitters enhances their signaling and leads to an improvement in mood .

Biochemical Pathways

The action of Imipramine affects the serotonergic and noradrenergic pathways This can lead to downstream effects such as mood elevation .

Pharmacokinetics

Imipramine has a half-life of 6 to 20 hours , indicating that it remains in the body for a significant period of time. This allows for sustained effects even with once or twice daily dosing. The compound is soluble in water, which aids in its absorption and distribution in the body .

Result of Action

The primary result of Imipramine’s action is an improvement in mood . By increasing the availability of serotonin and norepinephrine, Imipramine can help alleviate symptoms of depression and certain types of pain .

Action Environment

The action of Imipramine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as it is a weak base and will exist primarily as a protonated cation at ambient pH . This can influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall efficacy and stability .

安全和危害

生化分析

Biochemical Properties

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of neurotransmitter reuptake. It interacts with several key enzymes and proteins, including serotonin and norepinephrine transporters. By inhibiting these transporters, the compound increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, it has minimal effects on dopamine transporters .

Cellular Effects

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin and norepinephrine. The compound affects gene expression by altering the transcription of genes related to neurotransmitter synthesis and metabolism. Furthermore, it impacts cellular metabolism by modifying the activity of enzymes involved in neurotransmitter degradation .

Molecular Mechanism

The molecular mechanism of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride involves its binding to serotonin and norepinephrine transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. The compound also interacts with various receptors, including serotonin receptors, to modulate neurotransmission. Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and receptor sensitivity. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits neurotransmitter reuptake without causing significant adverse effects. At higher doses, it can lead to toxic effects, including alterations in cardiovascular function and central nervous system disturbances. Threshold effects are observed, with specific dosages required to achieve therapeutic benefits without toxicity .

Metabolic Pathways

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6. The compound undergoes demethylation and hydroxylation, leading to the formation of active and inactive metabolites. These metabolic processes influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high lipid content, such as the brain, due to its lipophilic nature. This distribution pattern affects its localization and duration of action .

Subcellular Localization

The subcellular localization of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm and can be found in synaptic vesicles, where it exerts its effects on neurotransmitter release. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its activity and function .

属性

IUPAC Name |

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQDRVNCMCLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-54-8 (Parent) | |

| Record name | G 31406 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40973825 | |

| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58262-51-4 | |

| Record name | G 31406 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)